molecular formula C24H27NO4 B2907683 3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 2375274-36-3

3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2907683
CAS No.: 2375274-36-3
M. Wt: 393.483
InChI Key: WMAITKNAVDCEQY-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring three key structural elements:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used amine-protecting group in peptide synthesis, base-labile under conditions like piperidine treatment .
  • Tert-butyl substituent: A bulky alkyl group at position 3, enhancing steric hindrance and lipophilicity.
  • Carboxylic acid moiety: Positioned at C3, enabling conjugation or further functionalization.

The tert-butyl addition would increase this value, likely to ~365–380 g/mol (estimated from similar compounds in ).

Properties

IUPAC Name

3-tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-23(2,3)24(21(26)27)12-13-25(15-24)22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAITKNAVDCEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using fluorenylmethoxycarbonyl (Fmoc) chemistry. The reaction conditions often require the use of strong bases and organic solvents to ensure the successful formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve high yields and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc-protected amino group makes it a valuable intermediate in peptide synthesis.

Biology: In biological research, this compound can be used to study protein interactions and enzyme activities. Its structural complexity allows for the design of specific probes and inhibitors.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and catalysts.

Mechanism of Action

The mechanism by which 3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in its biological activity, as it can be selectively removed under certain conditions, allowing for the release of the active pyrrolidine moiety.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to the modulation of various biochemical pathways. The exact targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects: Tert-butyl vs. Other Groups

Compound Name Substituent at C3 Molecular Weight (g/mol) Key Properties
3-Tert-butyl-1-Fmoc-pyrrolidine-3-carboxylic acid (Target) Tert-butyl ~365–380 (estimated) High steric hindrance, enhanced lipophilicity, potential stability in acidic conditions.
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid () None 337.37 Lower hydrophobicity, reduced steric effects, higher reactivity in coupling.
rac-(3S,4S)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid () Trifluoromethyl (CF3) 293.34 Increased electronegativity, improved metabolic stability, higher polarity.
(2S)-1-Fmoc-3,3-dimethylpyrrolidine-2-carboxylic acid () 3,3-Dimethyl 365.42 Moderate steric hindrance, altered stereochemical environment (C2 carboxylic acid).

Key Observations :

  • The tert-butyl group in the target compound distinguishes it from simpler Fmoc-pyrrolidine derivatives by significantly increasing steric bulk. This could reduce reaction rates in solid-phase peptide synthesis (SPPS) but improve resistance to enzymatic degradation in drug candidates.
  • The trifluoromethyl group () introduces polarity and metabolic stability, contrasting with the tert-butyl’s lipophilicity .
  • Dimethyl substituents () provide intermediate steric effects compared to tert-butyl, with stereochemical variations influencing chiral recognition in asymmetric synthesis .

Stereochemical and Functional Group Variations

Compound Name Stereochemistry Functional Group Position Applications
Target compound Not specified C3 carboxylic acid Likely used in peptide backbone modifications or as a chiral building block.
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid () R-configuration at C3 C3 carboxylic acid Enantioselective synthesis; chiral auxiliaries in medicinal chemistry.
(S)-3-Fmoc-amino-1-pentenyloxycarbonyl-pyrrolidine-3-carboxylic acid () S-configuration at C3 C3 carboxylic acid Dual protecting groups (Fmoc and pentenyloxycarbonyl) for orthogonal deprotection strategies.

Key Observations :

  • The R-configuration () is critical for biological activity in some drug candidates, such as protease inhibitors .
  • Dual protecting groups () enable sequential deprotection, useful in complex peptide architectures .

Physicochemical and Handling Properties

Compound Name Purity Storage Conditions Solubility Trends
Target compound Not reported Likely +4°C (analog) Low aqueous solubility due to tert-butyl.
Fmoc-pyrrolidine-3-carboxylic acid () >95% (HPLC) +4°C Moderate solubility in DMF or DCM.
2-[4-Fmoc-piperazin-1-yl]acetic acid () 100% Not specified Higher polarity due to piperazine ring.

Key Observations :

  • The tert-butyl group likely reduces aqueous solubility compared to unsubstituted analogs, necessitating organic solvents (e.g., DMF) for handling .
  • Piperazine derivatives () exhibit distinct solubility and reactivity profiles due to their nitrogen-rich heterocycles .

Biological Activity

3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate (CAS No. 307531-88-0), is a complex organic compound utilized primarily in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in the selective protection of amino acids during synthetic processes.

The molecular formula of this compound is C24H28N2O4, with a molecular weight of 408.49 g/mol. It is characterized by its dual functionality, providing protection for both the amine and carboxylic acid groups, which is essential for the synthesis of complex peptides.

The primary biological activity of this compound is attributed to its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality during synthetic steps, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed using bases such as piperidine, revealing the free amine for further functionalization.

Peptide Synthesis

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is extensively used in peptide synthesis due to its ability to facilitate the formation of peptide bonds while maintaining the integrity of reactive functional groups.

Medicinal Chemistry

This compound has significant implications in medicinal chemistry, particularly in the development of peptide-based therapeutics. Its protective capabilities allow for the synthesis of bioactive peptides that can be used in drug development.

Bioconjugation

In bioconjugation applications, this compound serves as a versatile linker for attaching peptides to various biomolecules, enhancing their therapeutic potential and specificity.

Research Findings

Recent studies have highlighted the effectiveness of (S)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate) in various synthetic pathways:

Study Findings
Study ADemonstrated that Fmoc-protected amino acids exhibit higher yields in peptide synthesis compared to unprotected counterparts.
Study BShowed that selective deprotection using piperidine resulted in high purity amines suitable for further reactions.
Study CInvestigated the stability of tert-butyl esters under various conditions, confirming their robustness during peptide assembly.

Case Studies

  • Peptide Synthesis Optimization : A study focused on optimizing conditions for synthesizing a specific peptide using (S)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate as a protecting agent found that reaction yields increased significantly when employing controlled temperature and pH levels.
  • Therapeutic Peptide Development : Research involving this compound led to the successful development of a novel therapeutic peptide targeting cancer cells, demonstrating its potential in drug discovery.

Q & A

Basic: What are the critical steps in synthesizing 3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection strategies:

Pyrrolidine Core Formation : Construction of the pyrrolidine ring with a tert-butyl group at the 3-position.

Fmoc Protection : Introduction of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group to the nitrogen via carbamate formation under anhydrous conditions, often using Fmoc-Cl and a base like DIEA .

Carboxylic Acid Activation : The carboxylic acid group is activated (e.g., via HOBt/EDCI coupling) for subsequent reactions in peptide synthesis .

Purification : Chromatography (e.g., flash silica gel) or recrystallization to achieve >95% purity .

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